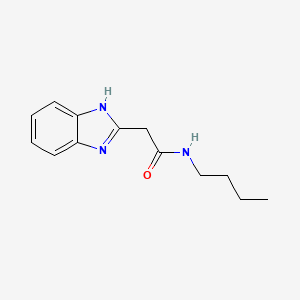

4-Fluoro-7-nitro-1,2-dihydroindazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

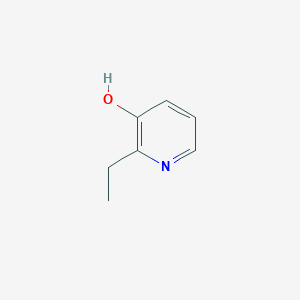

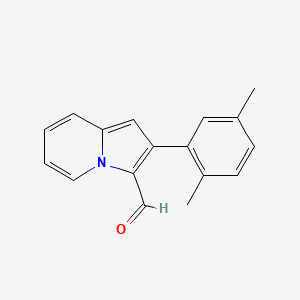

4-Fluoro-7-nitro-1,2-dihydroindazol-3-one is a chemical compound that has been characterized as a fluorogenic labeling reagent for high-speed, online microdialysis-capillary electrophoresis (MD-CE) assays for amino acid neurotransmitters . It is useful for fluorescent labeling of amino acids and amines in HPLC .

Synthesis Analysis

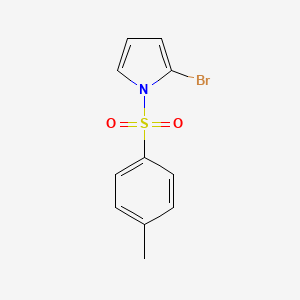

An in-capillary derivatization of amino acids and peptides with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) was developed for their subsequent capillary electrophoretic analysis with laser-induced fluorescence detection . The in-capillary derivatization was achieved in zone-passing mode by introducing successive plugs of sample and NBD-F into a fused silica capillary previously equilibrated with an alkaline borate buffer .Molecular Structure Analysis

The molecular formula of 4-Fluoro-7-nitro-1,2-dihydroindazol-3-one is C7H5FN2O . It has a molecular weight of 152.126 .Chemical Reactions Analysis

The compound is used in the derivatization of amino acids and peptides for their subsequent capillary electrophoretic analysis . This process involves the introduction of successive plugs of sample and NBD-F into a fused silica capillary .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 369.2±22.0 °C at 760 mmHg . The flash point is 177.1±22.3 °C .科学的研究の応用

Analytical Chemistry and Detection Methods

- 4-Fluoro-7-nitro-1,2-dihydroindazol-3-one has been utilized in analytical chemistry, particularly in the high-performance liquid chromatography and sensitive detection of amino acids when derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (Watanabe & Imai, 1981). This method is efficient for fluorescent labeling, allowing the detection of amino acids at low concentrations.

Biomedical Research and Drug Synthesis

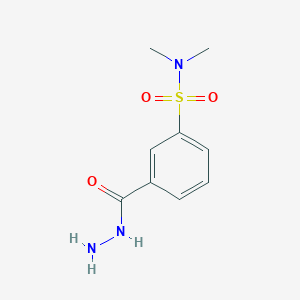

- In the field of drug synthesis and biomedical research, 4-fluoro-7-nitro-1,2-dihydroindazol-3-one has been involved in the synthesis of various antimicrobial and antifungal compounds. A study demonstrated its use in the synthesis of sulfonamides and carbamates with promising antimicrobial activity (Janakiramudu et al., 2017).

Fluorogenic Derivatization and Neurotransmitter Analysis

- This compound has also been evaluated as a fluorogenic derivatization reagent for the analysis of catecholamines and their metabolites, demonstrating potential for quantitative analysis in biological matrices (Zhu, Shaw, & Barrett, 2003). Such applications are crucial in neurochemical research and the study of neurotransmitter dynamics.

Online Microdialysis-Capillary Electrophoresis

- Another significant application is in online microdialysis-capillary electrophoresis for amino acid neurotransmitters, where 4-fluoro-7-nitro-2,1,3-benzoxadiazole acts as a labeling reagent. This method allows for the efficient and sensitive analysis of neurotransmitters in biological samples (Klinker & Bowser, 2007).

Photophysical and Theoretical Studies

- Additionally, it has been used in photophysical and theoretical studies to investigate interactions with metal ions, contributing to the understanding of fluorophore-metal interactions, which is important in the development of fluorescence-based sensors (Das et al., 2012).

Safety And Hazards

The compound is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

特性

IUPAC Name |

4-fluoro-7-nitro-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O3/c8-3-1-2-4(11(13)14)6-5(3)7(12)10-9-6/h1-2H,(H2,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIAUUASJYEPBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])NNC2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398093 |

Source

|

| Record name | MLS003170646 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-hydroxy-7-nitro 1H-indazole | |

CAS RN |

501650-69-7 |

Source

|

| Record name | MLS003170646 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)